5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name 5-chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile provides a precise description of the compound’s structure. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as the core framework. Substituents are positioned at the 2-, 4-, and 5-positions of the oxazole ring:
- A naphthalen-1-yl group (a bicyclic aromatic system) is attached to the 2-position.
- A chlorine atom occupies the 5-position.
- A cyano group (-C≡N) is bonded to the 4-position.
The structural representation can be further elucidated using the SMILES notation N#CC1=C(Cl)OC(C2=C3C=CC=CC3=CC=C2)=N1, which encodes the connectivity of atoms and functional groups. The naphthalene moiety is represented by the substring C2=C3C=CC=CC3=CC=C2, highlighting its fused benzene rings.
CAS Registry Number and Synonyms
The compound is uniquely identified by its CAS Registry Number 1609377-49-2 , a universal identifier for chemical substances. While no widely recognized synonyms are reported in the literature, systematic variations of its IUPAC name may occur in specialized databases. For example, alternative positional descriptors or functional group prioritization could yield names such as 4-cyano-5-chloro-2-(1-naphthyl)-1,3-oxazole, though this form is not commonly used.
| Identifier | Value |
|---|---|
| CAS Registry Number | 1609377-49-2 |
| IUPAC Name | This compound |
| SMILES Notation | N#CC1=C(Cl)OC(C2=C3C=CC=CC3=CC=C2)=N1 |
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₇ClN₂O reflects the compound’s composition of 14 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight, calculated as the sum of the atomic masses, is 254.67 g/mol .
Elemental Composition Breakdown
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 14 | 12.01 | 168.14 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Total | 254.67 |
The degree of unsaturation , calculated using the formula $$ \text{Degrees} = \frac{2C + 2 - H - X + N}{2} $$, where $$ C = 14 $$, $$ H = 7 $$, $$ X = 1 $$ (Cl), and $$ N = 2 $$, yields: $$ \frac{(2 \times 14) + 2 - 7 - 1 + 2}{2} = \frac{24}{2} = 12 $$ This high degree of unsaturation confirms the presence of multiple rings (naphthalene and oxazole) and triple bonds (cyano group).
Properties
IUPAC Name |
5-chloro-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O/c15-13-12(8-16)17-14(18-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJYFCHYCODFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(O3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Sandmeyer reaction is the most widely reported method for synthesizing 5-chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile. This approach involves converting an amino group (-NH) to a chloro group (-Cl) using copper(II) chloride (CuCl) and tert-butyl nitrite (t-BuONO) in acetonitrile.
Procedure:
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Starting Material : 5-Amino-2-(naphthalen-1-yl)oxazole-4-carbonitrile (1 equiv).
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Reagents :
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CuCl (1.1–1.5 equiv)
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t-BuONO (1.1–1.5 equiv)
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Acetonitrile (0.1–0.2 M)
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-
Conditions :
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Temperature: 50–140°C
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Time: 3–16 hours
-
-
Workup :
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Extraction with ethyl acetate.
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Purification via flash chromatography (40% CHCl in hexanes).
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Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 3 hours (reflux) |
| Temperature | 80–100°C |
| Solvent | Acetonitrile |
| Purification Method | Column chromatography |
Mechanistic Insight :
The reaction proceeds via diazotization of the amino group by t-BuONO, followed by chloride substitution mediated by CuCl. The oxazole ring’s electron-withdrawing nitrile group stabilizes the intermediate diazonium salt, facilitating chloride displacement.
Multi-Step Synthesis from 1-Naphthoic Acid
Step 1: Synthesis of 5-Amino-2-(naphthalen-1-yl)oxazole-4-carbonitrile
This intermediate is prepared via a T3P®-assisted coupling of 1-naphthoic acid with aminomalononitrile, followed by cyclization.
Procedure:
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Reactants :
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1-Naphthoic acid (1 equiv)
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Aminomalononitrile (1 equiv)
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Reagent : Propylphosphonic anhydride (T3P®, 1.5 equiv) in ethyl acetate.
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Conditions :
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Temperature: 25°C (room temperature)
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Time: 12 hours
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Step 2: Chlorination via Sandmeyer Reaction
The intermediate undergoes chlorination as described in Section 1.
Copper-Catalyzed Oxidative Chlorination
A modified approach uses CuCl and LiCl in dichloromethane (CHCl) at room temperature.
Procedure:
-
Reactants :
-
5-Amino-2-(naphthalen-1-yl)oxazole-4-carbonitrile (1 equiv)
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CuCl (2.0 equiv)
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LiCl (4.0 equiv)
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Conditions :
-
Temperature: 25°C
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Time: 12 hours
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Yield:
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Sandmeyer Reaction | 35 | High selectivity, scalable | Moderate yield |
| Multi-Step Synthesis | 21–25 | Uses commercially available starting materials | Lengthy process, lower yield |
| Oxidative Chlorination | 30–40 | Mild conditions | Requires excess LiCl |
Critical Reaction Optimization
Solvent Screening
Temperature Effects
-
Yields drop below 50°C due to incomplete diazotization.
Applications in Medicinal Chemistry
The compound serves as a precursor for 12/15-LOX inhibitors (e.g., ML351). Substitution at the 5-position with amines or alkyl groups enhances bioactivity, as demonstrated in structure-activity relationship (SAR) studies .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly as an inhibitor of specific enzymes.
Industry: The compound can be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Spectral Properties :
- Molecular Formula : C₁₄H₇ClN₂O
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.99 (dq, J = 8.6 Hz, 1H, naphthyl-H), 8.27–8.18 (m, 2H), 8.09 (ddt, J = 8.1 Hz, 1H), 7.79–7.63 (m, 3H) .
- The chlorine atom at position 5 enhances electrophilicity, enabling nucleophilic substitution reactions with amines to generate derivatives with varied biological activities .
Comparison with Similar Compounds
The structural and functional properties of 5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile are compared below with analogous oxazole derivatives, focusing on substituents, synthesis, and biological relevance.
Structural Analogs and Substitution Effects
Table 1: Comparison of Key Oxazole Derivatives
Key Observations:
Substituent Effects on Reactivity: The chlorine atom in this compound acts as a leaving group, facilitating nucleophilic substitution with amines to yield derivatives like ML351 and compounds 28–30 . Amino-substituted analogs (e.g., ML351) exhibit enhanced hydrogen-bonding capacity, improving target binding affinity compared to the chloro precursor .
Spectral Differences: The ¹H NMR spectra of amino-substituted derivatives (e.g., ML351) show downfield shifts for aromatic protons due to electron-donating amine groups, contrasting with the chloro analog’s upfield naphthyl signals .
Biological Activity: ML351 demonstrates selective inhibition of 12/15-LOX (IC₅₀ = 200 nM), attributed to the methylamino group’s interaction with the enzyme’s active site . Compound 28 (benzylamino-substituted) showed moderate LOX inhibition, while compound 30 (oxetane-substituted) displayed improved solubility for CNS applications .
Biological Activity
5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features an oxazole ring, a naphthalene moiety, and a carbonitrile functional group. The presence of the chloro substituent at the 5-position enhances its reactivity and biological activity compared to similar compounds lacking this group.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, particularly enzymes involved in inflammatory processes. Notably, it has been identified as a selective inhibitor of human reticulocyte lipoxygenase (12/15-LOX), which plays a critical role in the biosynthesis of leukotrienes implicated in various diseases such as asthma, cancer, and cardiovascular conditions .
Inhibition of Lipoxygenases
Research indicates that this compound exhibits potent inhibitory effects on 12/15-LOX. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy:
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | 12/15-LOX | 0.20 | |
| Analogues | 12/15-LOX | Varies (0.46 - >30) |
These findings suggest that modifications to the naphthyl group can significantly impact potency, with the optimal configuration being the 1-naphthyl group.
Anticancer Properties
In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. Studies have reported that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the oxazole ring have been linked to enhanced activity against breast cancer cells.
Case Studies
- Stroke Model : In a study involving a mouse model of stroke, this compound demonstrated protective effects against oxidative stress-induced cell death. This was attributed to its ability to inhibit 12/15-LOX activity, thereby reducing inflammatory responses associated with stroke pathology .
- Antimicrobial Activity : Preliminary evaluations have indicated that similar compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The oxazole ring's structural attributes are thought to contribute to these effects, making it a candidate for further investigation in antimicrobial drug development.
Research Applications
The compound's unique structure allows it to serve various roles in scientific research:
- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer agents.
- Material Science : Used in synthesizing advanced materials due to its reactive functional groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions under inert atmospheres (e.g., nitrogen/argon) with temperature-sensitive steps. Key solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). For example, protecting groups may be employed to prevent undesired side reactions during the formation of the oxazole core . Monitoring via Thin Layer Chromatography (TLC) ensures intermediate purity. Post-synthesis, recrystallization in ethanol/water mixtures can enhance final product purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the oxazole ring and naphthalene substituents. Mass Spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution MS (HRMS) or X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound’s naphthalene and oxazole moieties suggest potential as a scaffold for kinase inhibitors or receptor modulators. In vitro assays (e.g., enzyme inhibition studies) are used to screen bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like ion channels or ATP-binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
